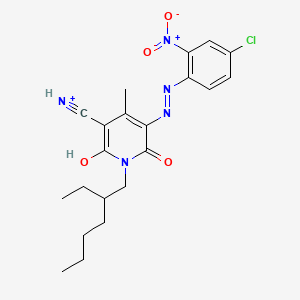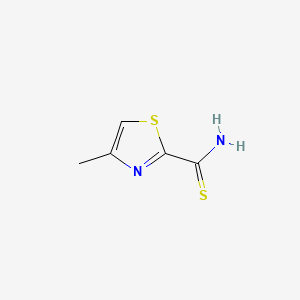
4-methyl-1,3-thiazole-2-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1,3-thiazole-2-carbothioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,3-thiazole-2-carbothioamide typically involves the reaction of 4-methylthiazole with carbothioic acid amide under specific conditions. One common method includes the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-methyl-1,3-thiazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and specific pH levels to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .
科学研究应用
4-methyl-1,3-thiazole-2-carbothioamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-methyl-1,3-thiazole-2-carbothioamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .
相似化合物的比较
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methyl-1,3-thiazole-5-carboxylic acid: Used in the synthesis of various biologically active compounds.
Thiazole-based Schiff bases: Display significant pharmacological potential with antibacterial, antifungal, and antioxidant activities.
Uniqueness
4-methyl-1,3-thiazole-2-carbothioamide stands out due to its unique combination of sulfur and nitrogen atoms within the thiazole ring, which imparts specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
属性
CAS 编号 |
117884-17-0 |
|---|---|
分子式 |
C5H6N2S2 |
分子量 |
158.237 |
IUPAC 名称 |
4-methyl-1,3-thiazole-2-carbothioamide |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-9-5(7-3)4(6)8/h2H,1H3,(H2,6,8) |
InChI 键 |
WSUKBNOSXBBRRI-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)C(=S)N |
同义词 |
2-Thiazolecarboxamide, 4-methylthio- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B568232.png)

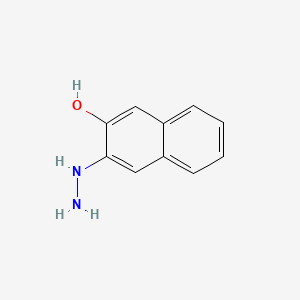
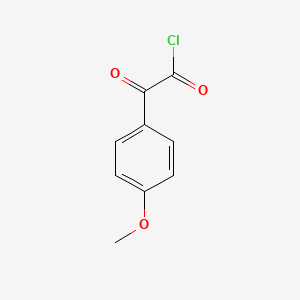
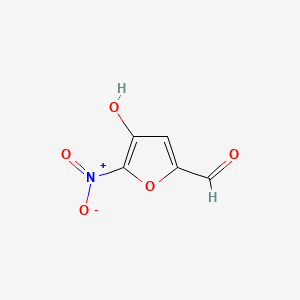
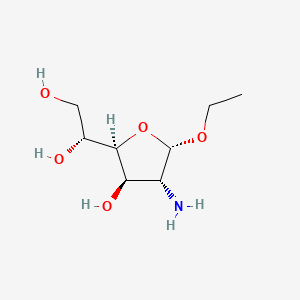
![(5S)-5-[(6R,11R)-6,11-dihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B568241.png)
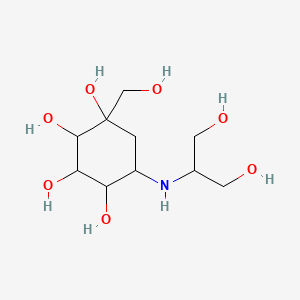
![2,3-Dihydrooxeto[2,3-a]pyrrolizine](/img/structure/B568245.png)
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B568247.png)
